molecular formula C10H17NO3 B12530292 1-(5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidin-2-yl)-2-methylprop-2-en-1-one CAS No. 799560-57-9

1-(5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidin-2-yl)-2-methylprop-2-en-1-one

Cat. No.: B12530292
CAS No.: 799560-57-9
M. Wt: 199.25 g/mol
InChI Key: PTSWQYRWXOXBMT-UHFFFAOYSA-N
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Description

1-(5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidin-2-yl)-2-methylprop-2-en-1-one is a synthetic organic compound that belongs to the class of oxazolidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidin-2-yl)-2-methylprop-2-en-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One possible route could involve the condensation of a hydroxy ketone with an amine, followed by cyclization to form the oxazolidine ring. Specific reaction conditions such as temperature, solvent, and catalysts would be optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous processes. The choice of equipment, reaction conditions, and purification methods would be tailored to ensure cost-effectiveness and scalability while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

1-(5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidin-2-yl)-2-methylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazolidine ring can be reduced to form different amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Possible therapeutic applications due to its unique chemical properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidin-2-yl)-2-methylprop-2-en-1-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinones: Known for their antibacterial properties.

    Hydroxy ketones: Common intermediates in organic synthesis.

    Amines: Widely used in pharmaceuticals and agrochemicals.

Uniqueness

1-(5-Hydroxy-3,3,5-trimethyl-1,2-oxazolidin-2-yl)-2-methylprop-2-en-1-one is unique due to its specific structure, which combines the properties of oxazolidines, hydroxy groups, and enones

Properties

CAS No.

799560-57-9

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

1-(5-hydroxy-3,3,5-trimethyl-1,2-oxazolidin-2-yl)-2-methylprop-2-en-1-one

InChI

InChI=1S/C10H17NO3/c1-7(2)8(12)11-9(3,4)6-10(5,13)14-11/h13H,1,6H2,2-5H3

InChI Key

PTSWQYRWXOXBMT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)N1C(CC(O1)(C)O)(C)C

Origin of Product

United States

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